molecular formula C48H96NO8P B159032 1,2-Diarachidoyl-sn-glycero-3-phosphocholine CAS No. 61596-53-0

1,2-Diarachidoyl-sn-glycero-3-phosphocholine

Cat. No. B159032
CAS RN: 61596-53-0
M. Wt: 846.3 g/mol
InChI Key: YKIOPDIXYAUOFN-YACUFSJGSA-N
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Description

1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is an unsaturated glycerophospholipid. It has two chains of arachidonic acid at sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup . It is used in liposome preparation .


Synthesis Analysis

The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a similar compound to DAPC, has been examined in high-temperature water at various temperatures. DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products . The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .


Molecular Structure Analysis

The molecular formula of DAPC is C48H80NO8P . It has two chains of arachidonic acid substituted at the sn-1 and sn-2 positions of the glycerol backbone, along with choline as a headgroup .


Chemical Reactions Analysis

The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water has been examined. DOPC hydrolyzed to give oleic acid and a number of phosphorus-containing products .


Physical And Chemical Properties Analysis

DAPC has a molecular weight of 846.25 . It is a phospholipid containing the saturated long-chain (20:0) arachidic acid inserted at the sn-1 and sn-2 positions . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .

Scientific Research Applications

Application in Enzymatic Biocathodes

  • Scientific Field: Biochemistry and Materials Science .
  • Summary of the Application: 1,2-Diarachidoyl-sn-glycero-3-phosphocholine is used to enhance oxygen concentrations at the surface of a bilirubin oxidase biocathode. This is done in a glucose enzymatic fuel cell to limit power losses due to oxygen transport, even in a quiescent solution .
  • Methods of Application or Experimental Procedures: The phospholipid micelles are used to increase the apparent oxygen concentration at a bilirubin oxidase (BOx) biocathode, allowing for improved quiescent biocathodic current density. Enzymatic biocathodes are generally constructed using a polymer to immobilize an oxygen-reducing enzyme, such as laccase or bilirubin oxidase, onto the surface of a carbon electrode .
  • Results or Outcomes: The use of phospholipid micelles enhances oxygen concentrations by two-fold at the surface of a bilirubin oxidase biocathode .

Application in Lipid-Based Drug Delivery

  • Scientific Field: Pharmaceutical Sciences .
  • Summary of the Application: 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a phospholipid that can be used in the generation of micelles, liposomes, and other types of artificial membranes . These structures are often used in drug delivery systems to improve the solubility, stability, and bioavailability of drugs .
  • Methods of Application or Experimental Procedures: DAPC is used to form lipid bilayers in the creation of liposomes or micelles. The drug to be delivered is encapsulated within these structures. The lipid-based carriers can then be administered to the patient, where they can release the drug in a controlled manner .
  • Results or Outcomes: The use of DAPC in lipid-based drug delivery systems can enhance the therapeutic efficacy of drugs by improving their delivery to the target site, reducing side effects, and improving patient compliance .

Application in Lipid Biochemistry

  • Scientific Field: Lipid Biochemistry .
  • Summary of the Application: 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a phospholipid containing the saturated long-chain (20:0) arachidic acid inserted at the sn-1 and sn-2 positions . It is more common in the outer leaflet where it functions as part of the permeability barrier . PC is also the primary substrate of Phospholipase D enzymes which produce the signaling lipids - phosphatidic acid and lysophosphatidic acid .
  • Methods of Application or Experimental Procedures: DAPC is used in lipid biochemistry studies to understand the role of phospholipids in cell membrane structure and function . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .
  • Results or Outcomes: The use of DAPC in lipid biochemistry has helped in understanding the role of phospholipids in cell membrane structure and function .

Safety And Hazards

No special measures are required for handling DAPC. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. Generally, the product does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

properties

IUPAC Name

[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOPDIXYAUOFN-YACUFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(20:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008274
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Diarachidoyl-sn-glycero-3-phosphocholine

CAS RN

61596-53-0
Record name 1,2-Diarachidoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIARACHIDOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P2D9ZLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
EA Smith, CM van Gorkum, PK Dea - Biophysical chemistry, 2010 - Elsevier
In aqueous solution, the monofluorinated phospholipid 1-palmitoyl-2-[16-fluoropalmitoyl]sn-glycero-3-phosphocholine (F-DPPC) interdigitates without the use of inducing agents. To …
Number of citations: 20 www.sciencedirect.com
LA Bagatolli, E Gratton - Biophysical Journal, 2000 - cell.com
Giant unilamellar vesicles (GUVs) composed of different phospholipid binary mixtures were studied at different temperatures, by a method combining the sectioning capability of the two-…
Number of citations: 267 www.cell.com
A Chachaj-Brekiesz, J Kobierski, A Wnętrzak… - Membranes, 2021 - mdpi.com
Experimental surface pressure ( π ) and electric surface potential ( Δ V ) isotherms were measured for membrane lipids, including the following phosphatidylcholines (PCs)—1,2-…
Number of citations: 22 www.mdpi.com
SA Sanchez, LA Bagatolli, E Gratton, TL Hazlett - Biophysical journal, 2002 - cell.com
We describe the interaction of Crotalus atrox-secreted phospholipase A 2 (sPLA 2 ) with giant unilamellar vesicles (GUVs) composed of single and binary phospholipid mixtures …
Number of citations: 110 www.cell.com
M Ritter, S Schmidt, M Jakab, M Paulmichl… - Cellular Physiology and …, 2013 - karger.com
Background/Aims: We investigated if mixtures of the phosphatidylcholine (PC) lipids 1, 2-dilauroyl-sn-glycero-3-phosphocholine (C12: 0 PC; DLPC) and 1, 2-diarachidoyl-sn-glycero-3-…
Number of citations: 4 karger.com
H Wang, M Ordoubadi, P Connaughton… - Pharmaceutical …, 2022 - Springer
Purpose To develop a new lipid-based particle formulation platform for respiratory drug delivery applications. To find processing conditions for high surface rugosity and …
Number of citations: 6 link.springer.com
Z Yi, M Nagao, DP Bossev - Journal of Physics: Condensed …, 2009 - iopscience.iop.org
We have used neutron spin echo (NSE) spectroscopy to study the effect of bilayer thickness and monounsaturation (existence of a single double bond on one of the aliphatic chains) on …
Number of citations: 85 iopscience.iop.org
I Basu, A Chattopadhyay, C Mukhopadhyay - Biochimica et Biophysica Acta …, 2014 - Elsevier
Hydrophobic mismatch which is defined as the difference between the lipid hydrophobic thickness and the peptide hydrophobic length is known to be responsible in altering the lipid/…
Number of citations: 33 www.sciencedirect.com
JA Straub, DE Chickering, CC Church, B Shah… - Journal of controlled …, 2005 - Elsevier
The production and characterization of AI-700, an intravenously administered ultrasound contrast agent under investigation for myocardial perfusion echocardiography, are described. …
Number of citations: 142 www.sciencedirect.com
SA Sanchez, LA Bagatolli… - Biophysical …, 2002 - New York: Rockefeller University …
Number of citations: 1

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